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Compound of Interest

Compound Name: 2-Bromo-3-chloropyridin-4-amine

Cat. No.: B114621

3-Bromo-2-chloropyridin-4-amine (CAS No. 215364-85-5) is a halogenated aminopyridine
derivative that has emerged as a crucial intermediate in modern synthetic chemistry.[1][2][3] Its
strategic substitution pattern—featuring bromo, chloro, and amino groups on a pyridine core—
offers multiple reactive handles for medicinal chemists to elaborate complex molecular
architectures. This guide, prepared for researchers and drug development professionals,
provides a detailed examination of its core physical properties. Understanding these
characteristics is not merely an academic exercise; it is fundamental to its effective handling,
reaction optimization, formulation, and the prediction of its behavior in biological systems. As
an intermediate, it is utilized in the synthesis of a range of compounds, including potential anti-
tumor agents and other therapeutic candidates.[1] This document synthesizes available data
with field-proven methodologies to create a practical and scientifically rigorous resource.

Section 1: Core Physicochemical Profile

The foundational physical properties of a compound dictate its state, handling requirements,
and molecular identity. For 3-Bromo-2-chloropyridin-4-amine, these parameters confirm its
identity as a stable, solid organic compound at ambient conditions.
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Property Value Source(s)

3-bromo-2-chloropyridin-4-

IUPAC Name ] Internal
amine

CAS Number 215364-85-5 [11[2]

Molecular Formula CsHaBrCIN2 [1]

Molecular Weight 207.46 g/mol [1]

Appearance White solid / Powder to crystal [1][4]

Melting Point 148-153 °C

Boiling Point 329.0 £ 37.0 °C (Predicted) [1]

Expert Insights: The observed melting point range of 148-153 °C is a critical quality attribute. A
sharp melting point within this range is indicative of high purity, a prerequisite for its use in
regulated drug substance synthesis. The relatively high, albeit predicted, boiling point reflects
the molecule's polarity and molecular weight, suggesting low volatility under standard
laboratory conditions.[1]

Section 2: Solubility and Dissolution Characteristics

Solubility is a paramount property in drug development, directly influencing bioavailability,
formulation strategies, and the design of in-vitro assays. While specific quantitative solubility
data for 3-Bromo-2-chloropyridin-4-amine is not extensively published, its structural features—a
polar aminopyridine core functionalized with hydrophobic halogens—suggest modest solubility
in aqueous media and better solubility in organic solvents. For a related compound, 4-Amino-2-
chloropyridine, it is described as being slightly soluble in water.[5]

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for
determining thermodynamic solubility, a self-validating system that ensures equilibrium is
reached.
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Causality: The choice of the shake-flask method is deliberate. It is designed to measure the
equilibrium solubility, which is the true thermodynamic limit of dissolution. This is distinct from
kinetic solubility, which can often overestimate the stable concentration and lead to precipitation
issues in later development.

Methodology:

o Preparation: Add an excess amount of solid 3-Bromo-2-chloropyridin-4-amine to a series of
vials containing the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline,
simulated gastric fluid, and organic solvents like DMSO or ethanol). The excess solid is
crucial to ensure saturation.

o Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically
25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium,
which can take 24-72 hours.

e Phase Separation: After equilibration, cease agitation and allow the undissolved solid to
settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.22
um PVDF filter or centrifuge at high speed (e.g., >14,000 rpm for 15 minutes). This step is
critical to prevent artificially high concentration readings.

o Quantification: Accurately dilute the clear supernatant and analyze the concentration of the
dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

 Validation: To confirm equilibrium was reached, samples should be taken at multiple time
points (e.g., 24h and 48h). The solubility value is confirmed when consecutive
measurements are consistent.

Section 3: Acidity/Basicity Profile (pKa)

The pKa value(s) of a molecule are fundamental to predicting its ionization state at different
physiological pH levels, which in turn governs its ADME (Absorption, Distribution, Metabolism,
and Excretion) properties. 3-Bromo-2-chloropyridin-4-amine possesses two potential basic
centers: the pyridine ring nitrogen and the exocyclic amino group at the C4 position. The
electronic properties of the halogen substituents will influence the basicity of these sites. While
a predicted pKa for the related compound 3-Amino-6-bromo-2-chloropyridine is -0.07 (for the
protonated form), experimental determination is essential for accuracy.[4]
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Workflow for pKa Determination

The selection of an appropriate method for pKa determination depends on the compound's

solubility and chromophoric properties.

(Start: Characterize CompouncD

:

Is compound soluble in water
(> 50-100 um)?

Does compound have a
UV chromophore that changes
with pH?

\_/

No Yes

Use Co-solvent/Extrapolation Method

(e.g., Yasuda-Shedlovsky)

Method: Potentiometric Titration Method: UV-pH Titration

Report Experimental pKa

Click to download full resolution via product page

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration
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Causality: This method directly measures the change in pH upon addition of a titrant, making it
a robust and fundamental technique that does not rely on secondary properties like UV
absorbance. It is the preferred method when the compound is sufficiently water-soluble.

Methodology:

o Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of
deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

« Titration Setup: Calibrate a pH electrode and meter. Place the solution in a jacketed beaker
to maintain a constant temperature (e.g., 25 °C) and stir gently.

 Acidification: Add a standardized solution of HCI to lower the pH to ~1.5-2.0, ensuring all
basic sites are fully protonated.

« Titration: Add small, precise aliquots of a standardized NaOH solution. Record the pH value
after each addition, allowing the reading to stabilize. Collect data through the equivalence
point(s) up to a pH of ~11-12.

o Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from
the pH at the half-equivalence point. Alternatively, use derivative plots (dpH/dV) to precisely
locate the equivalence point(s) and calculate the pKa using the Henderson-Hasselbalch
equation.

Section 4: Spectroscopic and Structural
Characterization

Spectroscopic analysis is non-negotiable for confirming the structural identity and purity of any
chemical entity used in research and development. Each batch must be verified to ensure
consistency and prevent costly errors.

LC-MS: Mass spectrometry provides the molecular weight of the compound. For 3-Bromo-2-
chloropyridin-4-amine, a low-resolution mass spectrum is expected to show a protonated
molecular ion peak [M+H]* at m/z 209.0, consistent with its molecular weight of 207.46 g/mol .
[1] High-resolution mass spectrometry (HRMS) would further confirm the elemental
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composition via its exact mass. The characteristic isotopic pattern of bromine (1°Br/81Br = 1:1)
and chlorine (3>CI/2’Cl = 3:1) would be a key diagnostic feature.

H NMR: Proton NMR spectroscopy gives information on the electronic environment of
hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic
region corresponding to the two protons on the pyridine ring, as well as a broader signal for the
two protons of the amino group.

IR Spectroscopy: Infrared spectroscopy identifies the functional groups present. Key expected
peaks would include N-H stretching vibrations for the amine group (typically 3300-3500 cm—1)
and C=C/C=N stretching vibrations for the pyridine ring (typically 1400-1600 cm™1).

Workflow for New Batch Characterization
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(New Batch Received)

LC-MS Analysis: H NMR Analysis:
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- Check for impurities - Check for structural integrity
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Caption: Standard workflow for the analytical characterization of a new chemical batch.

Section 5: Stability and Handling
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Proper storage and handling are critical to maintain the integrity of the compound. Vendor
recommendations include storage at 2-8°C or room temperature, sealed in a dry environment,
and protected from light.[2][4]

Causality and Insights:

e Sealed in Dry: The amino group can be hygroscopic. Absorbed moisture can affect accurate
weighing and potentially participate in side reactions under certain conditions.

» Keep in Dark Place: Aminopyridines can be susceptible to photo-oxidation, leading to
coloration and degradation. Protection from light is a standard precaution for maintaining
long-term purity.

o Temperature Control: While stable at room temperature, refrigerated storage (2-8°C) is often
recommended as a best practice to slow down any potential long-term degradation
pathways, ensuring the material remains within specification for an extended shelf life.

Conclusion

3-Bromo-2-chloropyridin-4-amine is a solid, stable chemical intermediate whose
physicochemical properties are well-suited for its role in synthetic chemistry. Its defined melting
point, predictable spectroscopic signature, and established handling procedures provide
researchers with the necessary foundation for its reliable use. The methodologies outlined in
this guide for determining solubility and pKa provide a clear path for generating the critical data
needed to advance compounds derived from this valuable building block through the drug
discovery and development pipeline. Adherence to these rigorous analytical principles is the
cornerstone of sound scientific and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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